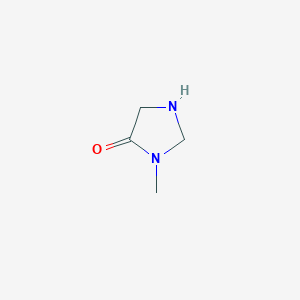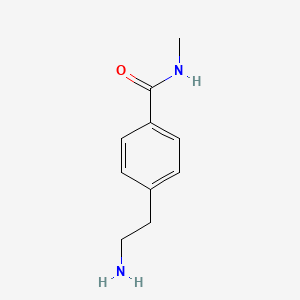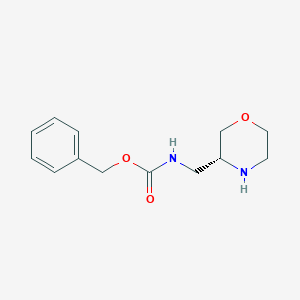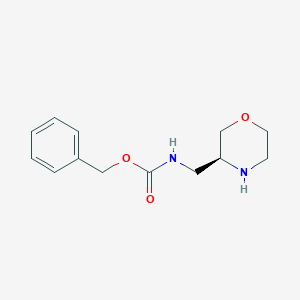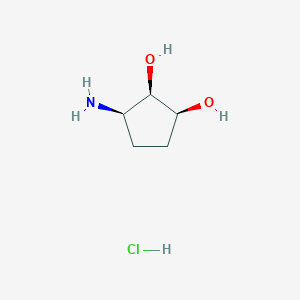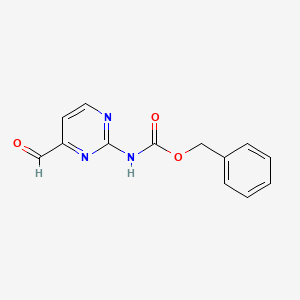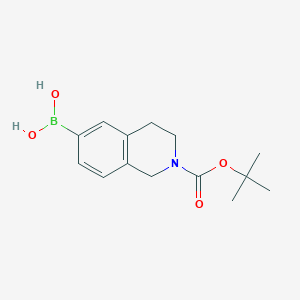
Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, commonly referred to as TBC, is an organic compound belonging to the class of aminomethylpyrrolidines. It is a colorless liquid at room temperature and has a boiling point of approximately 150°C. TBC has been widely used in the synthesis of various organic compounds, such as amines, amides, and heterocyclic compounds. It is also used in the preparation of pharmaceuticals, pesticides, and other organic compounds.
Mécanisme D'action
TBC acts as an alkylating agent in the synthesis of organic compounds. The alkylation reaction involves the replacement of an electron-rich functional group, such as an amine or an amide, with an electron-poor functional group, such as a tert-butyl group. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
TBC has been shown to be non-toxic and non-irritating to the skin. It is also non-mutagenic and non-carcinogenic. Additionally, TBC has been shown to be biodegradable and has no adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TBC in lab experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also non-toxic and non-irritating, making it safe to use in lab experiments. However, TBC is not suitable for use in reactions involving reactive functional groups, such as aldehydes and ketones, as it can cause side reactions.
Orientations Futures
TBC has a wide range of applications in the synthesis of organic compounds and polymers. There is potential for further research into the use of TBC in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, research could be conducted into the use of TBC in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Furthermore, research could be conducted into the use of TBC in the synthesis of novel compounds, such as peptides and peptidomimetics. Finally, research could be conducted into the use of TBC in the synthesis of complex molecules, such as natural products.
Applications De Recherche Scientifique
TBC has been used as a reagent in the synthesis of various organic compounds, including amines, amides, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, TBC has been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQQDWACAUDUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |
CAS RN |
1312454-79-7 | |
| Record name | tert-butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




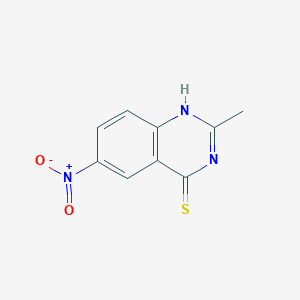
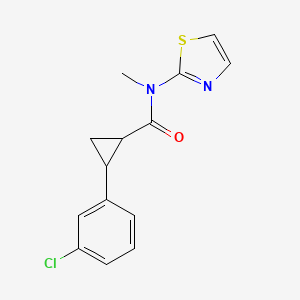
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B3230846.png)
![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3230872.png)
